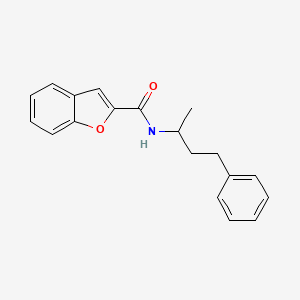

![molecular formula C19H13N3O3S B4006844 N-二苯并[b,d]呋喃-3-基-N'-(4-硝基苯基)硫脲](/img/structure/B4006844.png)

N-二苯并[b,d]呋喃-3-基-N'-(4-硝基苯基)硫脲

描述

Dibenzo[b,d]furan and nitrophenyl thiourea derivatives have been extensively studied due to their potential pharmacophoric properties and applications in medicinal chemistry. These compounds are known for their ability to inhibit various biological targets and have been explored for their potential in treating diseases like tuberculosis and inflammation.

Synthesis Analysis

The synthesis of dibenzo[b,d]furan derivatives often involves molecular hybridization and click chemistry approaches. For instance, novel 1,2,3-triazole hybrids clubbed with dibenzo[b,d]furan were synthesized using click chemistry, showing potent inhibition against Mycobacterium tuberculosis with low cytotoxicity (Patpi et al., 2012). Similarly, the first synthesis of nitrobenzo[b]furans was achieved via the Sonogashira cross-coupling reaction followed by KOtBu-promoted cyclization (Dai & Lai, 2002).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray powder diffraction and DFT studies to investigate the crystal and solid state structure, as seen in studies of related compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Dibenzo[b,d]furan and nitrophenyl thiourea derivatives participate in a variety of chemical reactions, including C-H bond activation/borylation and Diels-Alder reactions, to create complex polycyclic systems with potential dual biological activity (Hatanaka et al., 2010).

Physical Properties Analysis

Physical properties of these compounds are characterized using techniques like FT-IR, NMR, UV–Visible spectroscopy, and quantum chemical calculations to understand vibrational assignments, electronic properties, and molecular interactions (Rahmani et al., 2022).

Chemical Properties Analysis

The chemical properties of dibenzo[b,d]furan and nitrophenyl thiourea derivatives are closely examined through their reactivity, synthesis routes, and potential as inhibitors against diseases. Their capacity as dual inhibitors for tuberculosis and inflammation showcases the diverse chemical properties that can be harnessed for therapeutic purposes (Turukarabettu et al., 2019).

科学研究应用

有机合成和药物化学

与 N-二苯并[b,d]呋喃-3-基-N'-(4-硝基苯基)硫脲相关的化合物已被探索其在设计具有改进药效团性质的新分子的潜力。例如,分子杂交方法已被用于设计结核分枝杆菌的有效抑制剂,方法是将合成和天然产物为基础的三环抗分枝杆菌剂与基于 1,2,3-三唑的抑制剂相结合,展示了二苯并[b,d]呋喃和二苯并[b,d]噻吩结构在药物化学中的效用 (Patpi 等人,2012)。

环境化学

硫脲及其衍生物因其在抑制废物焚烧过程中形成多氯二苯并对二恶英和呋喃 (PCDD/F) 等环境有害化合物的形成中的有效性而受到研究。研究表明,硫脲可以显着降低 PCDD/F 总排放因子,表明其在环境保护工作中的潜力 (Chen 等人,2019)。

材料科学

二苯并[b,d]呋喃结构由于其高热稳定性和三重态能量而被用于有机发光二极管 (OLED) 材料的开发。基于不对称双官能化二苯并[b,d]呋喃的新型空穴阻挡材料在增强蓝色磷光 OLED 性能方面显示出有希望的结果,说明了该化合物在先进材料研究中的相关性 (Hong 等人,2020)。

分析化学

基于硫脲的化学传感器已被开发用于选择性识别氟化物和乙酸根阴离子,证明了该化合物在分析化学中检测特定离子的应用。这些化学传感器显示出肉眼灵敏度,并且已通过紫外-可见光谱和 1H NMR 研究得到验证 (Misra 等人,2009)。

属性

IUPAC Name |

1-dibenzofuran-3-yl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-22(24)14-8-5-12(6-9-14)20-19(26)21-13-7-10-16-15-3-1-2-4-17(15)25-18(16)11-13/h1-11H,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVNFZWOFEHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4006762.png)

![N-(tert-butyl)-3-{[4-(propionylamino)benzoyl]amino}benzamide](/img/structure/B4006765.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthylpropanamide](/img/structure/B4006766.png)

![1-{[(5-propyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4006783.png)

![N-(2-benzoyl-4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4006787.png)

![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B4006798.png)

methyl]malonate](/img/structure/B4006812.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4006823.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4006824.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4006829.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B4006838.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4006841.png)